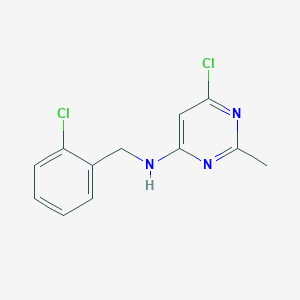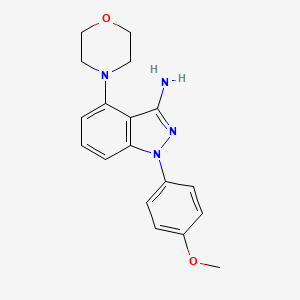
1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine (1-MMI) is a novel indazole-based compound that has been studied for its potential applications in various scientific fields, including drug development, biochemistry and physiology. 1-MMI has been found to possess a range of properties that make it an attractive tool for laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine is not yet fully understood. However, it is believed to act as an inhibitor of monoamine oxidase (MAO) activity. The inhibition of MAO activity is thought to be due to the binding of 1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine to the active site of MAO, thereby preventing the oxidation of monoamines.
Biochemical and Physiological Effects
1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has been found to possess a range of biochemical and physiological effects. For example, it has been shown to possess anticonvulsant activity in animal models. In addition, 1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has been found to possess antidepressant-like activity in animal models. Furthermore, 1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has been found to possess anxiolytic-like activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has several advantages for laboratory experiments. For example, it is a relatively inexpensive compound and is readily available. In addition, 1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine is highly soluble in aqueous solutions and has a low toxicity profile. However, 1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has some limitations for laboratory experiments. For example, it is not very stable in the presence of light and heat, and its solubility in organic solvents is limited.
Orientations Futures
Given the potential of 1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine in various scientific fields, there are a number of potential future directions that could be explored. For example, further research could be conducted to investigate the mechanism of action of 1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine and to identify new applications for the compound. In addition, further research could be conducted to investigate the potential therapeutic applications of 1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine, such as its potential use in the treatment of depression, anxiety and other psychiatric disorders. Furthermore, further research could be conducted to investigate the potential side effects of 1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine and to develop strategies to minimize these side effects. Finally, further research could be conducted to investigate the potential interactions of 1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine with other drugs and to identify potential drug-drug interactions.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has been studied for its potential applications in various scientific fields. For example, it has been used as a substrate in the detection of monoamine oxidase (MAO) activity and as a tool to study the modulation of MAO activity by various compounds. In addition, 1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has been used to study the inhibition of MAO activity by various drugs, such as phenelzine and tranylcypromine. Moreover, 1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has been used as a substrate in the detection of monoamine oxidase activity in rat brain homogenates.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-morpholin-4-ylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-23-14-7-5-13(6-8-14)22-16-4-2-3-15(17(16)18(19)20-22)21-9-11-24-12-10-21/h2-8H,9-12H2,1H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKCIZIACXGDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)N4CCOCC4)C(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-(4-morpholinyl)-1H-indazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




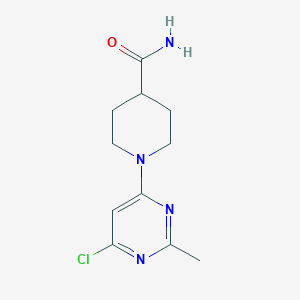
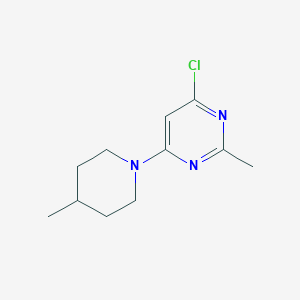
![[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1467536.png)
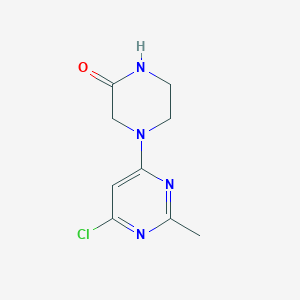
![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467540.png)

![2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467542.png)

![4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine](/img/structure/B1467545.png)
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1467548.png)

